![molecular formula C18H22N2O3 B2684029 N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide CAS No. 302807-16-5](/img/structure/B2684029.png)
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMPP belongs to the class of amides and is commonly used as a tool compound to study the function and regulation of ion channels in cells.
Wissenschaftliche Forschungsanwendungen
Chemistry and Health Benefits of Dietary Phenolamides
Phenolamides, including compounds with structures related to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, have been identified across the plant kingdom with a few unique in foods. These compounds, such as avenanthramides and others like hordatines and kukoamines, exhibit anti-inflammatory, antioxidant, and other health-promoting activities. Their chemical structures, dietary sources, and potential health benefits have been reviewed, highlighting the importance of these compounds to human health. However, the functionality of many phenolamides in humans remains to be fully understood, indicating an area of ongoing research (Wang, Snooks, & Sang, 2020).
Neurochemistry and Neurotoxicity of Hallucinogens
Another study reviews the neurochemical effects and neurotoxicity of hallucinogens, including compounds structurally related to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide. These compounds, which can induce profound changes in perception and cognition, are mediated through 5-HT2A receptor activation. The study covers the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of these compounds, offering insights into their potential risks and mechanisms of action (Halberstadt, 2017).
Environmental Pollutants and Male Infertility
The impact of environmental pollutants, including phenolic compounds on male fertility, has been investigated. Compounds such as Bisphenol A and its analogs, which may share structural similarities with N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, have been shown to act as endocrine disruptors. These disruptors can affect reproductive organs, particularly during puberty, and may lead to germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).
Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
Research on 2,4-di-tert-butylphenol and its analogs, which are toxic secondary metabolites produced by various organisms, including those structurally related to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, has been compiled. These compounds exhibit potent toxicity against almost all testing organisms, including their producers. The review discusses the natural sources, bioactivities, and potential autotoxic mechanisms of these phenols (Zhao et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies in Alzheimer's disease have utilized compounds that may relate to N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide in terms of their ability to bind to specific brain receptors or structures. These studies are significant for understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain, highlighting the potential for early detection and evaluation of new therapies (Nordberg, 2007).
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(23-17-11-9-16(22-4)10-12-17)18(21)19-14-5-7-15(8-6-14)20(2)3/h5-13H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOAZXCDPXXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


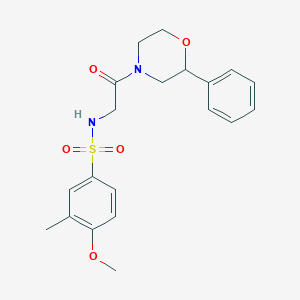

![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)
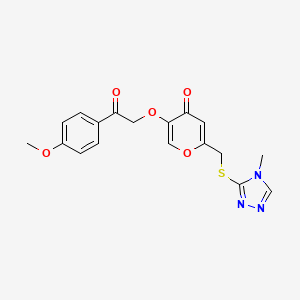

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)
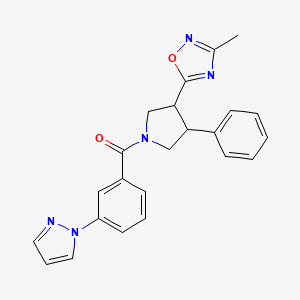
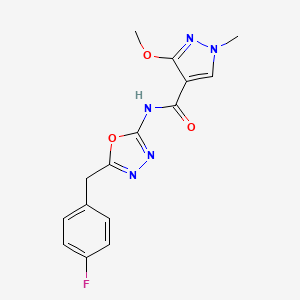
![7-(2-Ethoxyethyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2683965.png)
![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)
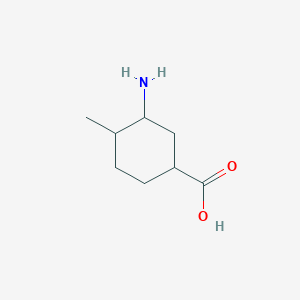
![6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2683969.png)